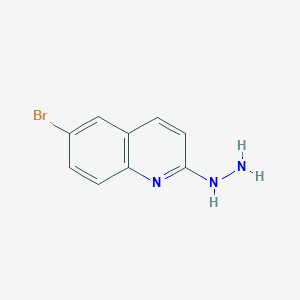

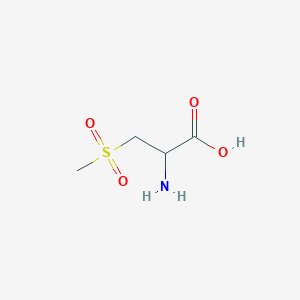

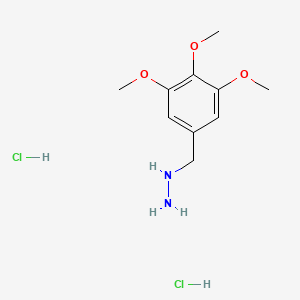

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;but-2-enedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Paroxetine maleate: is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of various mental health conditions, including major depressive disorder, anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder . It is known for its potent inhibition of serotonin reuptake, which helps alleviate symptoms associated with these conditions .

Preparation Methods

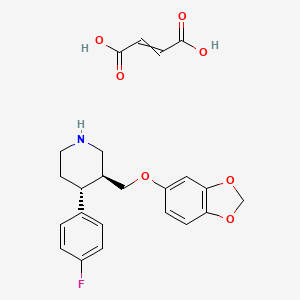

Synthetic Routes and Reaction Conditions: Paroxetine maleate is synthesized by reacting paroxetine free base with maleic acid. The reaction typically occurs at temperatures below 40°C, using solvents such as alkanols, ketones, or esters for recrystallization . This process ensures the compound is substantially free of impurities .

Industrial Production Methods: In industrial settings, paroxetine maleate is produced through a similar process, with careful control of reaction conditions to maintain high purity and yield. The use of specific solvents and temperature control is crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Paroxetine maleate undergoes various chemical reactions, including:

Oxidation: Paroxetine can be oxidized under specific conditions, leading to the formation of various metabolites.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions, particularly involving the aromatic ring, can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of paroxetine, which can have different pharmacological properties .

Scientific Research Applications

Chemistry: Paroxetine maleate is used in research to study its chemical properties, stability, and interactions with other compounds .

Biology: In biological research, paroxetine maleate is used to investigate its effects on neurotransmitter systems, particularly serotonin, and its impact on brain function .

Medicine: Medically, paroxetine maleate is extensively studied for its therapeutic effects in treating mental health disorders. Research focuses on its efficacy, safety, and potential side effects .

Industry: In the pharmaceutical industry, paroxetine maleate is used as a reference compound for developing new SSRIs and other related medications .

Mechanism of Action

Paroxetine maleate enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the serotonin transporter (SERT) receptor . This inhibition increases serotonin levels in the synaptic cleft, alleviating symptoms of depression and anxiety . The compound primarily targets the serotonin pathways in the brain, modulating mood and emotional responses .

Comparison with Similar Compounds

- Citalopram

- Escitalopram

- Fluoxetine

- Fluvoxamine

- Sertraline

Comparison: Paroxetine maleate is unique among SSRIs due to its high potency and selectivity for serotonin reuptake inhibition . Compared to other SSRIs, it has a higher incidence of withdrawal effects upon cessation . it is well-tolerated by most patients and has a similar adverse effect profile to other SSRIs .

Properties

Molecular Formula |

C23H24FNO7 |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;but-2-enedioic acid |

InChI |

InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/t14-,17-;/m0./s1 |

InChI Key |

AEIUZSKXSWGSRU-RVXRQPKJSA-N |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)

![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)

![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)

![3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12434219.png)